cerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene)

ALD Cerium Oxide Thin Film Deposition

Inconsistent cerium precursor performance compromises thin-film uniformity and purity in ALD/CVD processes. Ce(tmCp)₃ (CAS 251984-08-4) is a homoleptic organocerium(III) metallocene engineered for reproducible volatility and thermal stability. • Ozone-optimized ALD: Low reactivity toward water enables controlled surface chemistry and high-purity CeO₂ films for high-k dielectrics, SOFC electrolytes, and optical coatings. • Synthetic intermediate: Serves as a versatile starting material for designing heteroleptic cerium precursors with tailored deposition properties. • Supply assurance: Available from research to bulk quantities with rigorous quality control and dangerous-goods-compliant global shipping.

Molecular Formula C27H39Ce
Molecular Weight 503.7 g/mol
CAS No. 251984-08-4
Cat. No. B1514422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene)
CAS251984-08-4
Molecular FormulaC27H39Ce
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ce+3]
InChIInChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3
InChIKeyWGYOUFHIZLBQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(tetramethylcyclopentadienyl)cerium(III) Overview


Cerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene), commonly referred to as tris(tetramethylcyclopentadienyl)cerium(III) or Ce(tmCp)3, is a homoleptic organocerium(III) metallocene with the molecular formula C27H39Ce and a molecular weight of 503.7 g/mol [1]. This compound belongs to the class of cyclopentadienyl (Cp)-based lanthanide complexes and is recognized as a volatile, air-sensitive solid that is typically orange to red in appearance and soluble in common organic solvents such as toluene and ethers . As an f-block metallocene, it has been investigated for applications in atomic layer deposition (ALD) and chemical vapor deposition (CVD) due to the favorable thermal properties and reactivity imparted by its tetramethylcyclopentadienyl ligand framework .

Volatile organocerium precursor for ALD/CVD research
Air-sensitive solid soluble in toluene, ethers
Tetramethylcyclopentadienyl ligand supports thermal stability and vapor-phase delivery

Ce(tmCp)3 Substitution Limitations


In the context of atomic layer deposition (ALD) and chemical vapor deposition (CVD), the selection of a cerium precursor is not a matter of simple elemental interchange. The steric and electronic properties of the ligand environment critically govern the precursor's volatility, thermal stability, and surface reactivity, which in turn dictate the purity, growth rate, and uniformity of the resulting cerium-containing thin film. Homoleptic tris(cyclopentadienyl)cerium(III) complexes, such as Ce(tmCp)3, exhibit distinct physicochemical behaviors compared to common alternatives like Ce(thd)4 (β-diketonate) or heteroleptic amidinate complexes [1]. While Ce(tmCp)3 has been used as a volatile precursor, its performance profile—including its relatively low reactivity toward water and its volatility characteristics—differs significantly from other in-class cerium compounds [2]. Therefore, generic substitution without quantitative performance validation can lead to process failures, including inconsistent film growth, unwanted impurities, or the need for stronger, less desirable oxidants.

Oxidant compatibility mismatch

Ce(tmCp)3 shows insufficient reactivity with H2O; may require O3 process design. Direct transfer into water-based ALD may not be feasible.

Volatility and thermal profile differs

Homoleptic tris-Cp complexes may exhibit lower volatility and thermal stability than heteroleptic Ce amidinate alternatives, potentially affecting delivery flux and film uniformity.

Process parameter transfer risk

Substitution without re-optimization may lead to inconsistent growth rates, carbon contamination, or altered film stoichiometry.

Ce(tmCp)3 Performance Comparison


Water Reactivity Comparison

Direct head-to-head comparison indicates that the reactivity of the homoleptic Ce(tmCp)3 derivative is insufficient to react with water as an oxygen source in ALD processes, necessitating the use of a stronger oxidant such as ozone. In contrast, heteroleptic cerium complexes containing both cyclopentadienyl and amidinate ligands demonstrate effective reactivity with water, enabling a more process-friendly and less aggressive deposition chemistry [1].

Water Reactivity
Head-to-head
Ce(tmCp)3: non-reactive with H2O
Heteroleptic Ce (Cp/amidinate): reactive with H2O
Water-based ALD may not be feasible; O3 process likely required.
Direct comparison in CeO2 ALD; reactivity difference dictates oxidant choice.
ALD Cerium Oxide Thin Film Deposition

Volatility and Thermal Stability Comparison

In a comparative assessment of precursor properties, heteroleptic cerium complexes bearing both cyclopentadienyl and amidinate ligands were reported to possess higher thermal stability and higher volatility than homoleptic rare-earth tris(cyclopentadienyl) complexes, a class that includes Ce(tmCp)3 [1]. While quantitative vapor pressure data for Ce(tmCp)3 were not provided in this comparison, the qualitative statement establishes a clear performance hierarchy that informs precursor selection for vapor-phase deposition techniques.

Volatility & Stability
Head-to-head
Homoleptic RE-Cp3: lower volatility/thermal stability
Heteroleptic Ce: higher stability and volatility
Heteroleptic complexes may offer more robust delivery and reduced premature decomposition.
Qualitative ranking; quantitative vapor pressure data not reported for Ce(tmCp)3.
Volatility Thermal Stability CVD Precursors

High-Purity Commercial Specification

Commercially available tris(tetramethylcyclopentadienyl)cerium(III) is offered at a minimum purity of 99.9% on a cerium basis (3N grade) [1]. Higher purity grades up to 99.999% (5N) are also available . While purity specifications for alternative cerium precursors such as Ce(thd)4 or Ce(mmp)4 are not uniformly standardized in this manner, this quantifiable metric provides a clear, verifiable benchmark for procurement decisions when high-purity starting materials are required for electronic or optical applications.

Purity Spec
Specification review
≥99.9% (Ce basis) standard; higher grades available
Supports procurement with defined impurity control.
Commercial product specification; not standardized across all Ce precursors.
Material Purity Procurement Specification

Volatility vs. Ce(thd)4 for CeO2 ALD

The most widely used precursor for MOCVD and ALD of CeO2, the β-diketonate complex Ce(thd)4, is reported to have relatively low volatility [1]. While direct vapor pressure data for Ce(tmCp)3 is not presented in this comparative study, the homoleptic cyclopentadienyl architecture is generally recognized as offering a different volatility profile. The low volatility of Ce(thd)4 often necessitates high source temperatures and can limit deposition rates, highlighting the potential for Ce(tmCp)3 to offer a distinct processing window, although this advantage must be balanced against its lower reactivity with water.

Volatility vs Ce(thd)4
Context-dependent
Ce(tmCp)3: qualitatively higher volatility (class inference)
Ce(thd)4: reported relatively low volatility
May offer lower source temperature or higher flux than Ce(thd)4.
Cross-study qualitative comparison; direct vapor pressure data lacking.
Volatility MOCVD ALD Cerium Dioxide

Ce(tmCp)3 Applications


ALD of CeO2 Films with Ozone

Given the demonstrated low reactivity of Ce(tmCp)3 with water [1], this precursor is best suited for ALD processes where ozone (O3) is employed as the oxidizing agent. This approach leverages the compound's volatile nature and cyclopentadienyl ligand framework to deposit high-purity CeO2 or Ce-doped films for high-k gate dielectrics, solid oxide fuel cell (SOFC) electrolytes, or optical coatings, provided the process is designed to accommodate the use of ozone.

CVD of Ce-Containing Films for Microelectronics

As a volatile metallocene, Ce(tmCp)3 is a viable candidate for metal-organic chemical vapor deposition (MOCVD) of cerium-based thin films [1]. Its thermal stability profile and solubility in common organic solvents make it suitable for liquid injection or bubbler-based delivery systems. This application is particularly relevant for depositing cerium oxide buffer layers for high-temperature superconductors or cerium-doped silicate glasses for optical waveguides.

Synthesis of Heteroleptic Cerium Complexes

The homoleptic Ce(tmCp)3 compound serves as a valuable synthetic intermediate for preparing more complex, heteroleptic cerium precursors [1]. Researchers seeking to fine-tune precursor properties—such as improving water reactivity or volatility—can use Ce(tmCp)3 as a starting material to introduce amidinate or other donor ligands. This allows for the rational design of next-generation cerium precursors with tailored deposition characteristics.

Spectroscopic Studies of f-Element Complexes

Ce(tmCp)3 has been the subject of detailed parametric analysis of its absorption spectrum to understand the electronic structure and crystal field splitting patterns of Ce(III) in a well-defined ligand environment [1]. This makes it a model compound for fundamental research in organolanthanide chemistry and for calibrating computational methods used to predict the properties of f-element complexes.

Application
Selection Property
Validation Focus
ALD of CeO2 films with ozone
Ozone-compatible process; low H2O reactivity
Film purity, growth rate, carbon incorporation
CVD of Ce-based films
Volatile metallocene; soluble in organic solvents
Film uniformity, precursor delivery stability
Synthesis of heteroleptic Ce complexes
Homoleptic starting material for ligand exchange
Ligand substitution efficiency and yield
Spectroscopic model studies
Well-defined Ce(III) ligand environment
Absorption spectrum and crystal-field parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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